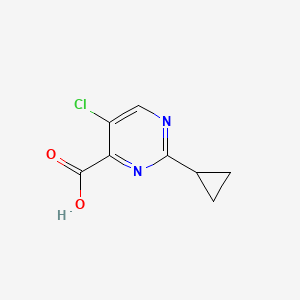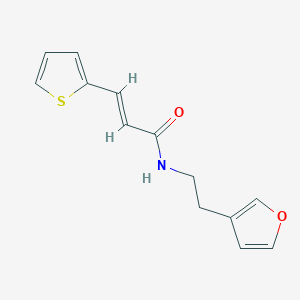
N-(1-Cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide, commonly known as CCT018159, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.
Aplicaciones Científicas De Investigación
Covalent Immobilization Strategies
A study discusses the use of a photoactive cross-linker, N-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide (PFPA-silane), for immobilizing antibacterial furanone molecules on silicon oxide surfaces, highlighting a strategy for designing antibacterial coatings with potential applications in healthcare (Al‐Bataineh et al., 2009).
Photoinduced Intramolecular Charge Transfer
Research on the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives indicates that the substituent in the N-aryl group significantly influences the formation of a twisted intramolecular charge transfer (TICT) state, which is crucial for understanding photoresponsive materials (Yang et al., 2004).
Synthesis and Characterization of Novel Aromatic Polyimides
A study involving the synthesis of new diamines and their polymerization with various anhydrides showcases the development of soluble and thermally stable polymers, suggesting applications in advanced material science (Butt et al., 2005).
Electrocatalytic Determination Techniques
The development of a modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode for the determination of glutathione and piroxicam highlights advancements in biosensor technology and electrochemical analysis (Karimi-Maleh et al., 2014).
Asymmetric Synthesis of Cyclopropanes
An innovative approach using myoglobin-catalyzed olefin cyclopropanation reactions for the synthesis of trifluoromethyl-substituted cyclopropanes opens new avenues in the field of enantioselective synthesis and biocatalysis (Tinoco et al., 2017).
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-13(6-17,8-2-3-8)18-12(19)7-4-9(14)11(16)10(15)5-7/h4-5,8H,2-3H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEFNVRRBKNKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride](/img/structure/B2864659.png)
![4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864661.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2864662.png)
![2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2864663.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2864664.png)

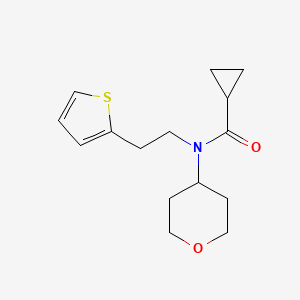
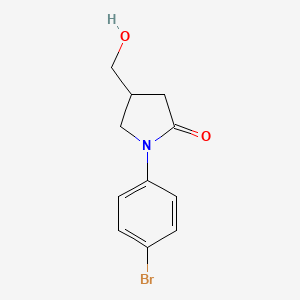

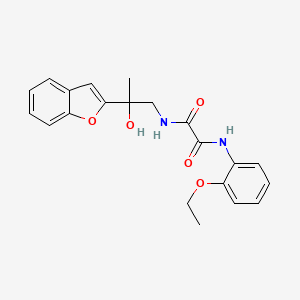
![Dimethyl 2-(7-methoxybenzo[b]oxepine-4-carboxamido)terephthalate](/img/structure/B2864675.png)
